(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Overview
Description
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is a chemical compound with the molecular formula C12H15NO4. It is a derivative of amino acids and is commonly used in organic synthesis and pharmaceutical research. This compound is known for its chiral properties, which make it valuable in the production of enantiomerically pure substances.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from basic amino acids
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the substituting group.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds. Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs that require chiral purity. Industry: It is utilized in the production of fine chemicals and specialty chemicals.
Mechanism of Action
Target of action
The primary target of N-Z-D-serine methyl ester, also known as Z-D-Serine methyl ester or ®-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, is the N-methyl-D-aspartate (NMDA) glutamate receptor . This receptor plays a crucial role in neurotransmission and synaptic plasticity .
Mode of action
N-Z-D-serine methyl ester acts as a potent co-agonist at the NMDA glutamate receptor . It has a major modulatory role in NMDA receptor-mediated neurotransmission, neurotoxicity, synaptic plasticity, and cell migration .
Biochemical pathways
N-Z-D-serine methyl ester affects the glutamate-related biochemical pathways. It modulates long-term potentiation, neuronal migration, and excitotoxicity . The enzymes involved in its formation and catabolism are serine racemase (SR) and D-amino acid oxidase (DAAO), respectively .
Pharmacokinetics
It is known that d-serine, a related compound, is primarily generated from levorotary serine (l-ser) through a racemization reaction by serine racemase (sr), and degraded through oxidative deamination by the peroxisomal enzyme d-amino acid oxidase (daao) .
Result of action
The action of N-Z-D-serine methyl ester results in modulated neurotransmission and synaptic plasticity, which may have implications for cognitive function . It has also been suggested that D-serine may have antidepressant properties .
Action environment
The action, efficacy, and stability of N-Z-D-serine methyl ester can be influenced by various environmental factors. For instance, the regional differences in the brain due to the distributional difference between the two enzymes, SR and DAAO, can affect the availability of D-serine .
Biochemical Analysis
Biochemical Properties
N-Z-D-serine methyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating peptide bond formation and modification. For instance, it is often used in the synthesis of peptides where it acts as a protecting group for serine residues. The compound’s interaction with enzymes such as esterases and proteases is essential for its function in peptide synthesis .
Cellular Effects
N-Z-D-serine methyl ester influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling molecules, leading to changes in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of N-Z-D-serine methyl ester involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. This compound can also influence gene expression by binding to DNA or interacting with transcription factors. These interactions result in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Z-D-serine methyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-Z-D-serine methyl ester remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of N-Z-D-serine methyl ester vary with different dosages in animal models. At lower doses, the compound can enhance cellular function and promote peptide synthesis. At higher doses, it may exhibit toxic or adverse effects, such as disrupting cellular metabolism and causing cell death. These threshold effects are crucial for determining the optimal dosage for research and therapeutic applications .
Metabolic Pathways
N-Z-D-serine methyl ester is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of N-Z-D-serine methyl ester within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of N-Z-D-serine methyl ester can influence its activity and function within the cell .
Subcellular Localization
N-Z-D-serine methyl ester is localized within specific subcellular compartments, where it exerts its effects. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the endoplasmic reticulum or mitochondria. This subcellular localization is crucial for its activity and function in biochemical reactions .
Comparison with Similar Compounds
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate: The enantiomer of the compound, which has different biological activity.
Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate: A structurally similar compound with different protecting groups.
Uniqueness: The chiral nature of (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate makes it unique compared to its enantiomer and other structurally similar compounds. Its specific applications in organic synthesis and pharmaceutical research highlight its importance.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINAUOAOVQPWIB-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473793 | |
Record name | N-Z-D-serine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93204-36-5 | |
Record name | N-Z-D-serine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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